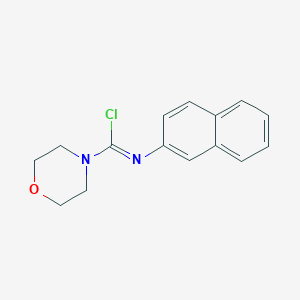
N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride: is a chemical compound known for its unique structure and properties It consists of a naphthalene ring attached to a morpholine ring via a carboximidoyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride typically involves the reaction of naphthalene-2-amine with morpholine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the compound.
- Hydrolyzed products such as carboxylic acids and morpholine .
Applications De Recherche Scientifique
Chemistry: N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate biochemical pathways .
Medicine: It is studied for its pharmacological properties and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of certain coatings and adhesives .
Mécanisme D'action
The mechanism of action of N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
- **N-(Naphth
Propriétés
Numéro CAS |
65766-80-5 |
|---|---|
Formule moléculaire |
C15H15ClN2O |
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
N-naphthalen-2-ylmorpholine-4-carboximidoyl chloride |
InChI |
InChI=1S/C15H15ClN2O/c16-15(18-7-9-19-10-8-18)17-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
Clé InChI |
VOJKGIVAFZCDMC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=NC2=CC3=CC=CC=C3C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


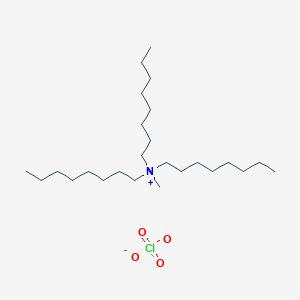
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
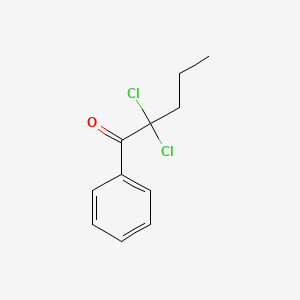
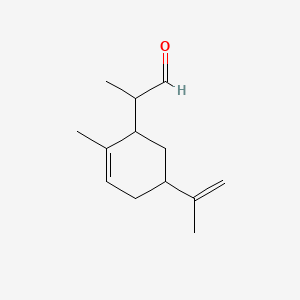

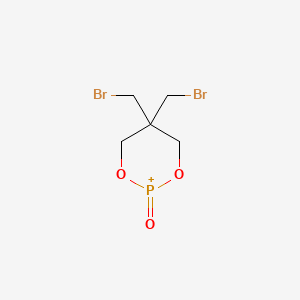
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

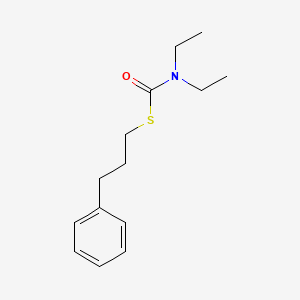

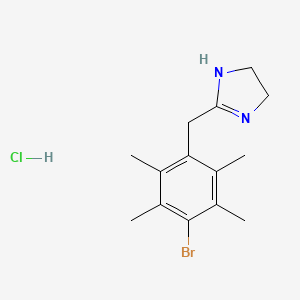
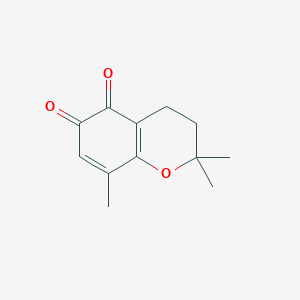
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)

